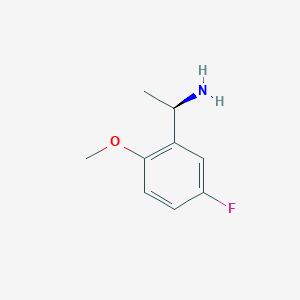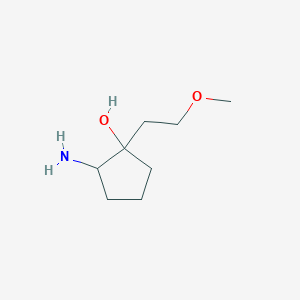
2-Amino-1-(2-methoxyethyl)cyclopentanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-1-(2-methoxyethyl)cyclopentan-1-ol is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by the presence of an amino group, a methoxyethyl group, and a hydroxyl group attached to a cyclopentane ring. The molecular formula of 2-amino-1-(2-methoxyethyl)cyclopentan-1-ol is C8H17NO2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(2-methoxyethyl)cyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with methoxyethylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired amine.
Industrial Production Methods
In an industrial setting, the production of 2-amino-1-(2-methoxyethyl)cyclopentan-1-ol may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-1-(2-methoxyethyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form a secondary amine or a primary alcohol.
Substitution: The amino group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopentanone or cyclopentanal derivatives.
Reduction: Formation of secondary amines or primary alcohols.
Substitution: Formation of various substituted cyclopentane derivatives.
Wissenschaftliche Forschungsanwendungen
2-amino-1-(2-methoxyethyl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-amino-1-(2-methoxyethyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxyethyl group can enhance the compound’s solubility and bioavailability. The hydroxyl group can participate in various biochemical reactions, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(aminomethyl)cyclopentan-1-ol: Similar structure with an aminomethyl group instead of a methoxyethyl group.
1-(2-methoxyethyl)cyclopentan-1-amine: Contains a methoxyethyl group and an amine group attached to the cyclopentane ring.
Uniqueness
2-amino-1-(2-methoxyethyl)cyclopentan-1-ol is unique due to the presence of both an amino group and a methoxyethyl group, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C8H17NO2 |
|---|---|
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
2-amino-1-(2-methoxyethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C8H17NO2/c1-11-6-5-8(10)4-2-3-7(8)9/h7,10H,2-6,9H2,1H3 |
InChI-Schlüssel |
YHIPBQMZNVIUQJ-UHFFFAOYSA-N |
Kanonische SMILES |
COCCC1(CCCC1N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


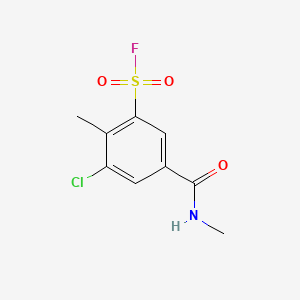
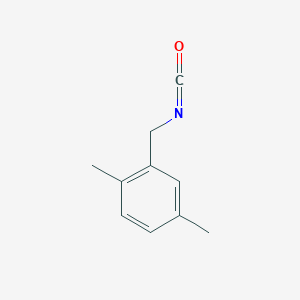
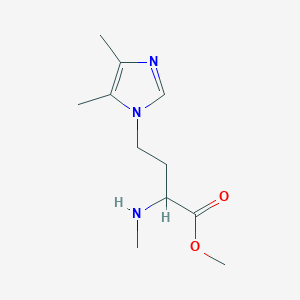
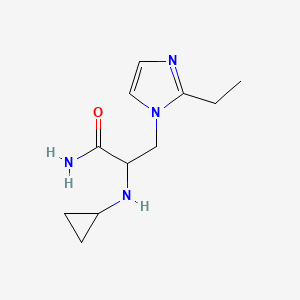

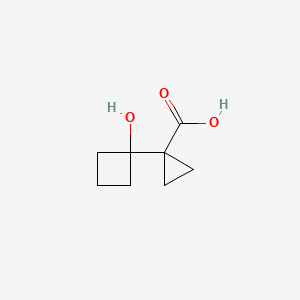
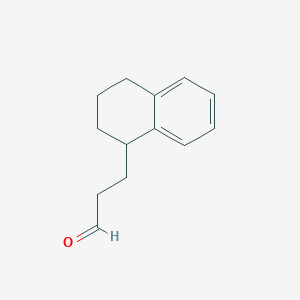

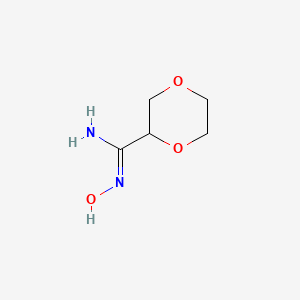
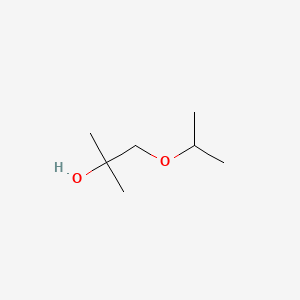
![Methyl 2-Amino-2-(spiro[3.3]heptan-2-ylidene)acetate](/img/structure/B13620000.png)
![N-(3-(3-Propiolamidophenyl)-1H-pyrazol-5-yl)thieno[2,3-b]pyrazine-6-carboxamide](/img/structure/B13620002.png)
